Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester

Description

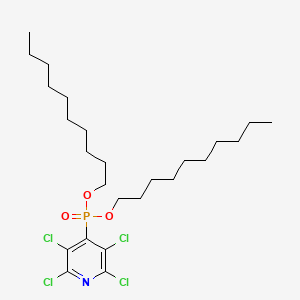

Chemical Structure: The compound features a pyridine ring substituted with four chlorine atoms at positions 2, 3, 5, and 6, with a phosphonic acid group at position 3. The didecyl ester replaces the hydroxyl groups of the phosphonic acid with two decyl (C₁₀) chains . Molecular Formula: The parent acid (CAS 23995-96-2) has the formula C₅H₂Cl₄NO₃P (MW: 296.86 g/mol). The didecyl ester would extend this to C₂₅H₄₂Cl₄NO₃P, assuming full esterification . Applications: Likely used in specialty chemicals, agrochemicals, or materials science due to its halogenated aromatic structure and lipophilic ester chains.

Properties

CAS No. |

77201-12-8 |

|---|---|

Molecular Formula |

C25H42Cl4NO3P |

Molecular Weight |

577.4 g/mol |

IUPAC Name |

2,3,5,6-tetrachloro-4-didecoxyphosphorylpyridine |

InChI |

InChI=1S/C25H42Cl4NO3P/c1-3-5-7-9-11-13-15-17-19-32-34(31,23-21(26)24(28)30-25(29)22(23)27)33-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

WMYYWLPHHXQCGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester typically involves the reaction of phosphonic acid derivatives with tetrachloropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can lead to the formation of lower oxidation states or the removal of chlorine atoms.

Substitution: The chlorine atoms in the pyridinyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized pyridinyl compounds.

Scientific Research Applications

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridinyl Phosphonic Acid Esters

a) Phosphonic Acid, (2,3,5,6-Tetrachloro-4-Pyridinyl)-, Diethyl Ester (CAS 65748-23-4)

- Structure : Tetrachloropyridinyl core with ethyl ester groups.

- Properties: Lower molecular weight (C₉H₁₀Cl₄NO₃P; ~344.5 g/mol) and higher polarity compared to the didecyl ester.

- Reactivity : Ethyl esters typically hydrolyze faster than longer-chain esters, affecting environmental persistence .

b) Phosphonic Acid, (2,3,5,6-Tetrafluoro-4-Pyridinyl)-, Diethyl Ester

- Structure : Fluorine replaces chlorine on the pyridine ring.

- Properties : Reduced electron-withdrawing effects compared to chlorine, altering reactivity in nucleophilic substitutions. Fluorinated analogs may exhibit lower thermal stability .

c) Phosphoramidic Acid, (2,3,5,6-Tetrachloro-4-Pyridinyl)-, Dipropyl Ester (CAS 24241-85-8)

- Structure : Propyl ester groups with a phosphoramidic (P–N bond) instead of phosphonic acid backbone.

Variation in Ester Chain Length

| Compound | Ester Chain | Molecular Weight (g/mol) | logP (Estimated) | Stability to Hydrolysis |

|---|---|---|---|---|

| Didecyl ester (target compound) | C₁₀ | ~632.5 | 8.5–9.5 | High |

| Diethyl ester (CAS 65748-23-4) | C₂ | ~344.5 | 3.0–4.0 | Low |

| Dipropyl ester (CAS 24241-85-8) | C₃ | ~420.0 | 4.5–5.5 | Moderate |

Research Findings and Challenges

- Stability : The tetrachloro substitution enhances resistance to oxidative degradation compared to fluoro or nitro derivatives .

- Environmental Impact : Long-chain esters (didecyl) may bioaccumulate, necessitating regulatory scrutiny under EPA guidelines .

- Synthesis Scalability : Didecyl ester production faces challenges in catalyst selection and purification due to high molecular weight and viscosity .

Biological Activity

Phosphonic acid derivatives are an important class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester is a phosphonate that has garnered attention for its potential applications in agriculture and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyridine ring substituted with multiple chlorine atoms and a didecyl ester group.

Phosphonic acids typically act by inhibiting specific enzymes or pathways within organisms. For example, organophosphorus compounds are known to inhibit acetylcholine esterase (AChE), leading to the accumulation of acetylcholine at synapses. This results in overstimulation of the nervous system, which can be lethal to insects and other organisms .

Antimicrobial Activity

The antimicrobial properties of phosphonates have been widely studied. In particular, phosphonate prodrugs have shown enhanced activity against various pathogens. For instance, modifications to the phosphonate structure have resulted in compounds that exhibit increased cell permeability and higher bioavailability in animal models .

Table 1: Antimicrobial Efficacy of Phosphonate Derivatives

| Compound Name | Target Organism | Activity (IC50) |

|---|---|---|

| POM Prodrug | Plasmodium falciparum | >10-fold increase |

| POM Prodrug | Tuberculosis | 50-fold increase |

Cytotoxicity

Research has indicated that certain phosphonates possess cytotoxic effects against cancer cell lines. For example, studies on various phosphonate derivatives have demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with varying IC50 values depending on the specific structural modifications made to the phosphonate moiety .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 27.3 |

| Compound B | HCT-116 | 6.2 |

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of a modified phosphonate derivative against HIV-1. The compound displayed over a 10,000-fold increase in activity compared to its parent phosphonate due to improved cellular uptake facilitated by lipid-like modifications .

Case Study 2: Insecticidal Properties

Another study focused on the insecticidal activity of phosphonates against agricultural pests. The compound was found to significantly inhibit AChE activity in target insects, leading to paralysis and death at low concentrations .

Toxicological Considerations

While phosphonates exhibit promising biological activities, potential toxic effects must be considered. Some derivatives can produce toxic byproducts that may affect mammalian systems adversely. For instance, formaldehyde is released during metabolic activation and poses mutagenic risks . Therefore, careful evaluation of the safety profiles of these compounds is essential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester in laboratory settings?

- Methodology : React 2,3,5,6-tetrachloro-4-pyridinylphosphonic acid with didecyl alcohol under anhydrous conditions using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via thin-layer chromatography (TLC). This approach aligns with esterification strategies for structurally analogous phosphonic esters .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm ester bond formation and chlorine substitution patterns. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Compare spectral data with reference standards from databases like NIST Chemistry WebBook, which provides validated protocols for phosphonic acid derivatives .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) over 4–8 weeks. Monitor degradation via HPLC-UV and track hydrolysis byproducts (e.g., free phosphonic acid). Stability in inert atmospheres (argon) should be benchmarked against perfluorinated phosphonic esters, which exhibit enhanced hydrolytic resistance .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in biological or environmental systems?

- Methodology : Employ density functional theory (DFT) to model electron distribution around the tetrachloropyridinyl moiety, identifying potential sites for nucleophilic attack. Compare reactivity with perfluoroalkyl phosphonic esters, which show reduced electrophilicity due to electron-withdrawing effects . Molecular docking studies can further predict interactions with enzymatic targets (e.g., phosphatases).

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodology : Perform comparative assays using standardized OECD guidelines (e.g., acute toxicity tests on Daphnia magna and Danio rerio). Control variables like solvent choice (DMSO vs. ethanol) and exposure duration. Cross-reference results with structurally similar compounds, such as perfluorinated phosphonic esters, which often show bioaccumulation discrepancies due to alkyl chain length .

Q. What experimental designs are optimal for studying its environmental degradation pathways?

- Methodology : Use LC-MS/MS to track degradation products in simulated environmental matrices (soil, water). Apply OECD 301B (Ready Biodegradability) tests under aerobic conditions. For advanced analysis, isotopically labeled analogs (e.g., ¹³C-didecyl chains) enable precise tracking of mineralization rates. Compare degradation kinetics with chlorinated aromatic esters, which exhibit slower hydrolysis .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with reduced ecotoxicity?

- Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., decyl vs. dodecyl) or halogen substitution patterns (e.g., bromine vs. chlorine). Test their toxicity profiles in Vibrio fischeri bioluminescence inhibition assays. SAR trends observed in perfluorinated phosphonic esters suggest that shorter alkyl chains reduce bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.